4-Chloro-6-methyl-1H-benzo[d]imidazole
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Overview
Description
4-Chloro-6-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with 4-chloro-3-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as nickel or palladium, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 4-amino-6-methyl-1H-benzo[d]imidazole.
Oxidation: Formation of 4-chloro-6-carboxy-1H-benzo[d]imidazole.
Reduction: Formation of this compound-2-amine.
Scientific Research Applications
4-Chloro-6-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-benzo[d]imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methyl-1H-benzo[d]imidazole: Lacks the chlorine atom, which may influence its chemical properties and applications.
4,6-Dichloro-1H-benzo[d]imidazole:
Uniqueness
4-Chloro-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring. This combination of substituents enhances its chemical versatility and broadens its range of applications in various fields.
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
JRMVVQXPAZBAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=CN2 |
Origin of Product |
United States |
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